(1-Ethylpropyl)benzene

Description

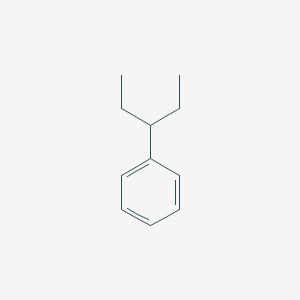

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

pentan-3-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16/c1-3-10(4-2)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBWHJRFXUPLZDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70152520 | |

| Record name | Benzene, (1-ethylpropyl)- (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196-58-3 | |

| Record name | 3-Phenylpentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001196583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-PHENYLPENTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98354 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (1-ethylpropyl)- (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-Ethyl-propyl)-benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PHENYLPENTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RX6MN973H3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of (1-Ethylpropyl)benzene: A Technical Guide

An in-depth examination of the synthetic pathways, reaction mechanisms, and experimental protocols for the preparation of (1-Ethylpropyl)benzene, a key intermediate for researchers, scientists, and drug development professionals.

This compound, also known as 3-phenylpentane, is an alkylbenzene of interest in various chemical and pharmaceutical applications. Its synthesis predominantly relies on the Friedel-Crafts alkylation of benzene, a fundamental and widely studied electrophilic aromatic substitution reaction. This technical guide provides a comprehensive overview of the synthesis pathways, the underlying reaction mechanisms, detailed experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

I. Synthesis Pathways

The primary and most direct route for the synthesis of this compound is the Friedel-Crafts alkylation of benzene. This reaction involves the introduction of a 1-ethylpropyl (or sec-pentyl) group onto the benzene ring. Two main classes of alkylating agents can be employed: alkenes and alkyl halides, each with specific catalysts and reaction conditions.

A common approach involves the alkylation of benzene with 1-pentene using a solid phosphoric acid (SPA) catalyst.[1][2][3] This method is of industrial interest and has been studied under various temperature and pressure conditions.[1][2] Alternatively, the classical Friedel-Crafts alkylation can be performed using a suitable alkyl halide, such as 3-chloropentane or 3-bromopentane, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[4][5]

Another potential, though less direct, synthetic strategy could involve a Friedel-Crafts acylation followed by reduction. For instance, reacting benzene with valeryl chloride would yield valerophenone, which could then be reduced to this compound. This two-step process can be advantageous in avoiding polyalkylation and carbocation rearrangements, which are common limitations of Friedel-Crafts alkylation.[6][7]

II. Reaction Mechanism

The synthesis of this compound via Friedel-Crafts alkylation proceeds through an electrophilic aromatic substitution mechanism.[4][6] The key steps are outlined below:

-

Generation of the Electrophile: The reaction is initiated by the formation of a carbocation electrophile.

-

From an Alkene (1-pentene): In the presence of a protic acid catalyst like solid phosphoric acid, the double bond of 1-pentene is protonated. This initially forms a less stable primary carbocation, which rapidly rearranges via a hydride shift to the more stable secondary carbocation, the 1-ethylpropyl cation.

-

From an Alkyl Halide (e.g., 3-chloropentane): A Lewis acid catalyst, such as AlCl₃, coordinates with the halogen atom of the alkyl halide, weakening the carbon-halogen bond and facilitating its departure to form the 1-ethylpropyl carbocation.[4][5]

-

-

Electrophilic Attack: The electron-rich π system of the benzene ring acts as a nucleophile and attacks the electrophilic carbocation. This step results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6]

-

Deprotonation and Aromaticity Restoration: A weak base, such as the conjugate base of the acid catalyst (e.g., [H₂PO₄]⁻ or [AlCl₄]⁻), abstracts a proton from the carbon atom bearing the newly attached alkyl group. This regenerates the aromaticity of the benzene ring, yielding the final product, this compound, and regenerating the catalyst.[4][6]

A significant challenge in Friedel-Crafts alkylation is the potential for side reactions. The alkyl group is an activating group, making the product more nucleophilic than the starting benzene. This can lead to polyalkylation, where more than one alkyl group is added to the benzene ring.[7][8] Using a large excess of benzene can help to minimize this side reaction.[8] Furthermore, carbocation rearrangements can occur, especially when using primary alkyl halides, leading to a mixture of isomeric products.[7][9]

III. Quantitative Data

The following table summarizes key quantitative data for the synthesis of this compound based on the alkylation of benzene with 1-pentene over a solid phosphoric acid catalyst.

| Parameter | Value | Reference |

| Temperature Range | 160-220 °C | [1][2] |

| Pressure | 3.8 MPa | [1][2] |

| Benzene to 1-Pentene Molar Ratio | 6:1 to 1:6 | [1][2] |

Note: The selectivity for this compound versus other isomers and oligomerization products is influenced by these reaction conditions. Lower temperatures tend to favor alkylation over dimerization.[1]

IV. Experimental Protocols

While a specific, detailed protocol for the laboratory synthesis of this compound is not available in a single source from the provided search results, a general procedure can be constructed based on established Friedel-Crafts alkylation methods. The following protocols are representative of the synthesis using either an alkene or an alkyl halide.

Protocol 1: Alkylation of Benzene with 1-Pentene using a Solid Acid Catalyst

This protocol is based on the studies of benzene alkylation with alkenes over solid phosphoric acid.[1][2]

Materials:

-

Benzene (anhydrous)

-

1-Pentene

-

Solid Phosphoric Acid (SPA) catalyst

-

High-pressure stirred reactor

Procedure:

-

Charge the high-pressure reactor with the solid phosphoric acid catalyst.

-

Add a measured amount of anhydrous benzene to the reactor.

-

Seal the reactor and begin stirring.

-

Pressurize the reactor with an inert gas (e.g., nitrogen) and then vent to ensure an inert atmosphere.

-

Heat the reactor to the desired temperature (e.g., 180 °C).

-

Introduce 1-pentene into the reactor at a controlled rate to maintain the desired pressure (3.8 MPa).

-

Maintain the reaction at the set temperature and pressure for the desired reaction time. Monitor the reaction progress by taking aliquots for analysis (e.g., by Gas Chromatography).

-

After the reaction is complete, cool the reactor to room temperature and carefully depressurize.

-

Filter the reaction mixture to remove the solid catalyst.

-

The crude product can be purified by distillation to separate the this compound from unreacted benzene, other isomers, and any oligomerization byproducts.

Protocol 2: Friedel-Crafts Alkylation of Benzene with 3-Chloropentane

This protocol is a general representation of a Friedel-Crafts alkylation using an alkyl halide and a Lewis acid catalyst.[5][10]

Materials:

-

Benzene (anhydrous)

-

3-Chloropentane

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Three-necked round-bottom flask

-

Stirrer

-

Condenser with a drying tube

-

Dropping funnel

-

Ice bath

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate solution (5%)

-

Anhydrous magnesium sulfate

-

Diethyl ether (for extraction)

Procedure:

-

Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser fitted with a drying tube.

-

Charge the flask with anhydrous benzene and cool it in an ice bath.

-

Carefully and portion-wise, add anhydrous aluminum chloride to the cooled and stirred benzene. An exothermic reaction may occur.

-

Once the catalyst is added and the mixture is cooled, add 3-chloropentane dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature of the reaction mixture below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 1-2 hours.

-

Quench the reaction by slowly and carefully pouring the reaction mixture over crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, 5% sodium bicarbonate solution, and again with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess benzene and solvent using a rotary evaporator.

-

The crude this compound can be purified by fractional distillation under reduced pressure.

V. Visualizations

The following diagrams illustrate the key pathways and mechanisms involved in the synthesis of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. mt.com [mt.com]

- 5. cerritos.edu [cerritos.edu]

- 6. Friedel Crafts alkylation | Reaction Mechanism of Friedel Crafts alkylation [pw.live]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. askthenerd.com [askthenerd.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Phenylpentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylpentane, also known as (1-ethylpropyl)benzene, is an aromatic hydrocarbon with the chemical formula C₁₁H₁₆.[1] It belongs to the class of alkylbenzenes, characterized by a phenyl group attached to a pentyl chain at the third carbon position.[2] This compound serves as a valuable intermediate in organic synthesis and is utilized in the flavor and perfumery industry.[2] Understanding its physical and chemical properties is crucial for its application in research, particularly in the development of new synthetic methodologies and as a reference compound in analytical studies. This guide provides a comprehensive overview of the core physical and chemical characteristics of 3-Phenylpentane, detailed experimental protocols for its synthesis and characteristic reactions, and spectral data for its identification.

Physical Properties

3-Phenylpentane is a colorless to light yellow liquid at room temperature.[1] Its physical properties are summarized in the tables below, providing a clear reference for laboratory and industrial applications.

General and Thermodynamic Properties

| Property | Value | Units | Reference(s) |

| Molecular Formula | C₁₁H₁₆ | - | [1][3] |

| Molar Mass | 148.24 | g/mol | [1][3] |

| Boiling Point | 185.7 - 191 | °C | [1] |

| Melting Point | -44.72 (estimate) | °C | - |

| Flash Point | 68.3 | °C | - |

| Density | 0.86 | g/cm³ | [1] |

Optical and Spectroscopic Properties

| Property | Value | Units | Conditions | Reference(s) |

| Refractive Index | 1.4870 - 1.4890 | - | 20 °C | - |

| 1H NMR | See Spectral Data Section | ppm | - | - |

| 13C NMR | See Spectral Data Section | ppm | - | [1] |

| Infrared (IR) | See Spectral Data Section | cm⁻¹ | - | [1] |

| Mass Spectrometry (MS) | See Spectral Data Section | m/z | - | [1] |

Solubility

| Solvent | Solubility |

| Water | Insoluble |

| Ethanol | Soluble |

| Diethyl Ether | Miscible |

| Benzene | Miscible |

Chemical Properties and Reactivity

As an alkylbenzene, 3-Phenylpentane exhibits reactivity characteristic of both the aromatic ring and the alkyl side chain. The phenyl group can undergo electrophilic aromatic substitution reactions, while the benzylic protons on the pentyl chain are susceptible to radical reactions.

Electrophilic Aromatic Substitution: Nitration

The benzene ring of 3-Phenylpentane can be nitrated, a key reaction for the introduction of a nitro group, which can be further functionalized. The alkyl group is an ortho-, para- director.

Materials:

-

3-Phenylpentane

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice bath

-

Dichloromethane (CH₂Cl₂) or Diethyl Ether (Et₂O)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, a cooled mixture of concentrated nitric acid and concentrated sulfuric acid (typically in a 1:1 or 1:2 molar ratio) is prepared by slowly adding the sulfuric acid to the nitric acid.

-

3-Phenylpentane is added dropwise to the nitrating mixture while maintaining the temperature below 10 °C to control the exothermic reaction and minimize side products.

-

After the addition is complete, the reaction mixture is stirred at room temperature for a specified time (e.g., 1-2 hours) to ensure complete reaction.

-

The reaction is quenched by pouring the mixture over crushed ice.

-

The product is extracted with an organic solvent like dichloromethane or diethyl ether.

-

The organic layer is washed with water, saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude nitrated product.

-

The product can be purified by column chromatography to separate the ortho and para isomers.

Radical Halogenation

The benzylic hydrogens at the C3 position of the pentyl chain are susceptible to radical substitution, for example, using N-bromosuccinimide (NBS) in the presence of a radical initiator.

Materials:

-

3-Phenylpentane

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) or Benzoyl Peroxide

-

Carbon Tetrachloride (CCl₄) or a suitable alternative solvent

-

Inert atmosphere (Nitrogen or Argon)

-

Reflux condenser, round-bottom flask, magnetic stirrer

Procedure:

-

A solution of 3-Phenylpentane, N-bromosuccinimide (1.1 equivalents), and a catalytic amount of AIBN or benzoyl peroxide in carbon tetrachloride is prepared in a round-bottom flask under an inert atmosphere.

-

The mixture is heated to reflux with vigorous stirring. The reaction is initiated by light or heat.

-

The reaction progress is monitored by TLC or GC.

-

Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

-

The filtrate is washed with water and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product, 3-bromo-3-phenylpentane, is purified by distillation or column chromatography.

Synthesis of 3-Phenylpentane

Several synthetic routes can be employed for the preparation of 3-Phenylpentane. Two common methods are Friedel-Crafts alkylation and a Grignard-based synthesis followed by reduction.

Method 1: Friedel-Crafts Alkylation

This method involves the reaction of benzene with a suitable pentyl halide or alcohol in the presence of a Lewis acid catalyst. A potential issue with this method is the possibility of carbocation rearrangements, which may lead to a mixture of isomers.

Materials:

-

Benzene

-

3-Chloropentane or 3-Pentanol

-

Anhydrous Aluminum Chloride (AlCl₃) or another suitable Lewis acid

-

Inert solvent (e.g., carbon disulfide or excess benzene)

-

Ice bath

-

Hydrochloric acid (HCl), dilute

-

Diethyl ether

-

Anhydrous Calcium Chloride (CaCl₂)

Procedure:

-

A mixture of benzene and the Lewis acid catalyst (e.g., AlCl₃) is prepared in a round-bottom flask equipped with a stirrer, reflux condenser, and a dropping funnel, and cooled in an ice bath.

-

The alkylating agent (3-chloropentane or 3-pentanol) is added dropwise to the stirred mixture.

-

After the addition is complete, the reaction mixture is stirred at room temperature or gently heated for a period to ensure completion.

-

The reaction is quenched by slowly pouring the mixture over ice and dilute hydrochloric acid.

-

The organic layer is separated, washed with water, sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous calcium chloride, and the solvent is removed by distillation.

-

The crude 3-Phenylpentane is purified by fractional distillation.

Method 2: Grignard Synthesis and Reduction

This two-step approach involves the synthesis of 3-phenyl-3-pentanol via a Grignard reaction, followed by the reduction of the tertiary alcohol to yield 3-Phenylpentane.

Step 1: Synthesis of 3-Phenyl-3-pentanol

Materials:

-

Bromobenzene

-

Magnesium turnings

-

Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

-

3-Pentanone

-

Aqueous Ammonium Chloride (NH₄Cl) solution

Procedure:

-

A Grignard reagent, phenylmagnesium bromide, is prepared by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether or THF under an inert atmosphere.

-

The Grignard reagent is then reacted with 3-pentanone, which is added dropwise at a low temperature (e.g., 0 °C).

-

The reaction is stirred for a period at room temperature to ensure completion.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The product, 3-phenyl-3-pentanol, is extracted with diethyl ether, and the organic layer is washed, dried, and the solvent evaporated.

Step 2: Reduction of 3-Phenyl-3-pentanol

Materials:

-

3-Phenyl-3-pentanol

-

Zinc amalgam (Zn(Hg))

-

Concentrated Hydrochloric Acid (HCl) (for Clemmensen reduction)

-

OR Hydrazine hydrate (N₂H₄·H₂O) and Potassium Hydroxide (KOH) in a high-boiling solvent like diethylene glycol (for Wolff-Kishner reduction)

Procedure (Clemmensen Reduction):

-

The crude 3-phenyl-3-pentanol is refluxed with amalgamated zinc and concentrated hydrochloric acid.

-

After the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and the solvent is removed.

-

The final product, 3-Phenylpentane, is purified by distillation.

Procedure (Wolff-Kishner Reduction):

-

3-phenyl-3-pentanone (obtained by oxidation of 3-phenyl-3-pentanol) is heated with hydrazine hydrate and a strong base like potassium hydroxide in a high-boiling solvent.

-

Water is distilled off to drive the reaction to completion.

-

After cooling, the product is isolated by extraction and purified by distillation.

References

Spectroscopic data for (1-Ethylpropyl)benzene (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for (1-Ethylpropyl)benzene, also known as 3-phenylpentane. The information presented herein is crucial for the unambiguous identification and characterization of this compound in various research and development settings. This document includes detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The following tables summarize the essential quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.29 - 7.15 | m | 5H | Ar-H |

| 2.43 | p | 1H | Ar-CH |

| 1.60 | m | 4H | -CH₂ -CH₃ |

| 0.81 | t | 6H | -CH₂-CH₃ |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 145.2 | C -Ar (quaternary) |

| 128.3 | C -H (aromatic) |

| 127.8 | C -H (aromatic) |

| 125.8 | C -H (aromatic) |

| 51.8 | Ar-C H |

| 29.1 | -C H₂-CH₃ |

| 11.9 | -CH₂-C H₃ |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 3: Infrared (IR) Spectroscopy Peak List for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3085 - 3030 | Medium | C-H stretch (aromatic) |

| 2960 - 2870 | Strong | C-H stretch (aliphatic) |

| 1605, 1495 | Medium-Weak | C=C stretch (aromatic ring) |

| 1455 | Medium | C-H bend (aliphatic) |

| 760, 700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Sample Preparation: Neat liquid film

Table 4: Mass Spectrometry (MS) Data for this compound[1]

| m/z | Relative Intensity (%) | Assignment |

| 148 | 25 | [M]⁺ (Molecular Ion) |

| 119 | 100 | [M - C₂H₅]⁺ (Base Peak) |

| 91 | 50 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 15 | [C₆H₅]⁺ (Phenyl ion) |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation: A solution of this compound was prepared by dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v). The solution was then transferred to a 5 mm NMR tube.

2. Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer.

3. Data Acquisition:

-

¹H NMR: The spectrum was acquired with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were accumulated.

-

¹³C NMR: The spectrum was acquired with a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. A total of 1024 scans were accumulated with proton decoupling.

4. Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy

1. Sample Preparation: A thin film of neat this compound was prepared by placing a drop of the liquid between two potassium bromide (KBr) salt plates.

2. Instrumentation: The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer.

3. Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates was acquired and automatically subtracted from the sample spectrum. A total of 32 scans were co-added to improve the signal-to-noise ratio.

4. Data Processing: The resulting interferogram was Fourier transformed to produce the final infrared spectrum.

Mass Spectrometry (MS)

1. Sample Introduction: A dilute solution of this compound in dichloromethane was introduced into the mass spectrometer via a gas chromatograph (GC) equipped with a capillary column (e.g., HP-5MS).

2. Instrumentation: An electron ionization (EI) mass spectrometer was used for the analysis.

3. GC-MS Conditions:

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Initial temperature of 50 °C held for 2 minutes, then ramped to 250 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

4. Mass Spectrometer Conditions:

-

Ionization Energy: 70 eV

-

Ion Source Temperature: 230 °C

-

Mass Range: m/z 40-400

5. Data Processing: The mass spectrum corresponding to the chromatographic peak of this compound was extracted and analyzed.

Visualizations

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data described in this guide.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide on the Thermochemical Data of (1-Ethylpropyl)benzene (CAS Number 1196-58-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for the compound (1-Ethylpropyl)benzene, also known as 3-Phenylpentane, with the CAS number 1196-58-3. This document is intended to be a valuable resource for professionals in research, science, and drug development who require accurate and well-documented thermochemical information.

Compound Identification

-

Chemical Structure: A benzene ring substituted with a pentan-3-yl group.

Thermochemical Data Presentation

The following table summarizes the available quantitative thermochemical data for this compound. It is important to note that many of the available values are calculated estimations rather than experimentally determined figures.

| Thermochemical Property | Value | Units | Source/Method |

| Enthalpy of Formation (Gas, ΔfH°gas) | -39.12 | kJ/mol | Joback Calculated Property |

| Enthalpy of Fusion (ΔfusH°) | 14.76 | kJ/mol | Joback Calculated Property |

| Enthalpy of Vaporization (ΔvapH°) | 41.97 | kJ/mol | Joback Calculated Property |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 151.71 | kJ/mol | Joback Calculated Property |

| Enthalpy of Reaction (ΔrH°) | -0.16 ± 0.08 | kJ/mol | Equilibrium (Eqk) |

| Ideal Gas Heat Capacity (Cp,gas) | Data not available | J/mol·K | |

| Standard Entropy (S°) | Data not available | J/mol·K | |

| Kovats Retention Index (Standard Non-polar) | 1071, 1076, 1077, 1082, 1090 | unitless | Experimental (Gas Chromatography) |

| Kovats Retention Index (Standard Polar) | 1268, 1280.7, 1281 | unitless | Experimental (Gas Chromatography) |

Experimental Protocols

1. Enthalpy of Formation (Combustion Calorimetry)

The standard enthalpy of formation (ΔfH°) of an organic compound like this compound is typically determined indirectly through its enthalpy of combustion (ΔcH°). This is measured using a bomb calorimeter.[6]

-

Principle: A precisely weighed sample of the compound is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the exothermic combustion reaction is absorbed by a surrounding water bath of known mass. The temperature change of the water is meticulously measured to calculate the heat of combustion.

-

Apparatus: A bomb calorimeter consists of a high-strength steel bomb, a water bath, a stirrer, a thermometer with high resolution, and an ignition system.[6]

-

Procedure:

-

A pellet of the sample is weighed and placed in a crucible inside the bomb.

-

A fuse wire is connected to the ignition circuit and placed in contact with the sample.

-

The bomb is sealed and pressurized with pure oxygen.

-

The bomb is submerged in a known quantity of water in the calorimeter.

-

The initial temperature of the water is recorded over a period to establish a baseline.

-

The sample is ignited, and the temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.[6]

-

-

Data Analysis: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter. The standard enthalpy of formation is then derived using Hess's Law, from the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).[7]

2. Enthalpy of Fusion and Heat Capacity (Differential Scanning Calorimetry - DSC)

Differential Scanning Calorimetry is a versatile thermoanalytical technique used to measure heat flow associated with thermal transitions in a material, including melting (fusion) and heat capacity.[2][8]

-

Principle: DSC measures the difference in heat flow between a sample and a reference material as a function of temperature, while both are subjected to a controlled temperature program.

-

Apparatus: A DSC instrument includes a furnace with two sample holders (one for the sample and one for an empty reference pan), temperature sensors, and a system to control the temperature and atmosphere.[9]

-

Procedure for Enthalpy of Fusion:

-

A small, accurately weighed sample is hermetically sealed in a sample pan.

-

The sample is heated at a constant rate through its melting point.

-

The instrument records the heat flow required to maintain the same temperature in both the sample and reference pans. An endothermic peak is observed during melting.

-

-

Data Analysis for Enthalpy of Fusion: The area under the melting peak is directly proportional to the enthalpy of fusion (ΔfusH°). The instrument is calibrated using standard materials with known enthalpies of fusion.

-

Procedure for Heat Capacity:

-

Three separate runs are performed under the same temperature program: an empty pan (baseline), a standard material with a known heat capacity (e.g., sapphire), and the sample.[10]

-

The difference in heat flow between the sample and the empty pan is compared to the difference between the standard and the empty pan.

-

-

Data Analysis for Heat Capacity: The specific heat capacity of the sample is calculated by comparing the heat flow signals of the sample and the standard at a given temperature.[9][11]

3. Enthalpy of Vaporization (Knudsen Effusion Method)

The Knudsen effusion method is suitable for determining the vapor pressure of substances with low volatility. From the temperature dependence of the vapor pressure, the enthalpy of vaporization or sublimation can be calculated using the Clausius-Clapeyron equation.[12][13]

-

Principle: A sample is placed in a sealed container (a Knudsen cell) with a small orifice. In a high vacuum, molecules from the sample effuse through the orifice at a rate proportional to the vapor pressure of the substance. The rate of mass loss is measured.[12][14]

-

Apparatus: The setup consists of a Knudsen cell, a high-vacuum system, a temperature-controlled furnace, and a microbalance to measure the mass loss over time.[14][15]

-

Procedure:

-

The Knudsen cell containing the sample is placed in the furnace and heated to a specific temperature under high vacuum.

-

The mass of the cell is continuously monitored.

-

The rate of mass loss ( dm/dt ) is determined at several different temperatures.

-

-

Data Analysis: The vapor pressure (P) is calculated from the rate of mass loss using the Knudsen equation. A plot of ln(P) versus 1/T yields a straight line with a slope of -ΔvapH°/R (where R is the gas constant), allowing for the determination of the enthalpy of vaporization (ΔvapH°).[15]

Mandatory Visualization

The following diagram illustrates the relationships between the key thermochemical properties of this compound.

Caption: Logical relationships between the states of matter and key thermochemical enthalpies.

References

- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thermochemistry of C7H16 to C10H22 alkane isomers: primary, secondary, and tertiary C-H bond dissociation energies and effects of branching. | Semantic Scholar [semanticscholar.org]

- 4. alevelh2chemistry.com [alevelh2chemistry.com]

- 5. GSRS [precision.fda.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Experimental methods for determining enthalpy changes treatment of results bomb calorimeter sources of error graphical analysis Doc Brown's advanced level chemistry revision notes [docbrown.info]

- 8. researchgate.net [researchgate.net]

- 9. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 10. mse.ucr.edu [mse.ucr.edu]

- 11. mdpi.com [mdpi.com]

- 12. pragolab.cz [pragolab.cz]

- 13. sites.bu.edu [sites.bu.edu]

- 14. scranton.edu [scranton.edu]

- 15. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

An In-depth Technical Guide on (1-Ethylpropyl)benzene: Molecular Structure and Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (1-Ethylpropyl)benzene, also known as 3-Phenylpentane, and its structural isomers. The document details its molecular structure, physicochemical properties, and relevant experimental protocols for its synthesis and characterization, adhering to a high standard of scientific rigor.

Molecular Structure and Identification

This compound is an aromatic hydrocarbon classified as an alkylbenzene.[1] Its structure consists of a central benzene ring substituted with a 1-ethylpropyl group, which is a five-carbon alkyl chain attached via its third carbon atom.[2]

The molecular structure of this compound is depicted in the diagram below.

Caption: Molecular structure of this compound (3-Phenylpentane).

Isomers of this compound

As a C₁₁H₁₆ alkylbenzene, this compound shares its molecular formula with numerous structural isomers.[7] These isomers differ in the structure of the alkyl substituent or the substitution pattern on the benzene ring. The primary isomers are the various forms of pentylbenzene, where a C₅H₁₁ group is attached to the benzene ring. Other isomers arise from different combinations of smaller alkyl groups.

Key structural isomers include:

-

n-Pentylbenzene : A straight five-carbon chain attached to the benzene ring.[8][9]

-

(1-Methylbutyl)benzene (sec-Pentylbenzene) : A butyl group attached at its second carbon, with a methyl group also at the point of attachment.

-

(3-Methylbutyl)benzene (Isopentylbenzene) : An isobutyl group attached to the benzene ring.[7]

-

(2,2-Dimethylpropyl)benzene (Neopentylbenzene) : A neopentyl group attached to the benzene ring.[7]

-

(1,1-Dimethylpropyl)benzene (tert-Pentylbenzene) : A tertiary pentyl group attached to the benzene ring.[10]

-

Disubstituted Benzenes : Such as 1-Ethyl-3-propylbenzene.[11]

Caption: Logical grouping of key C₁₁H₁₆ alkylbenzene isomers.

Physicochemical Properties

The quantitative physicochemical properties of this compound and its common isomers are summarized below. These properties are crucial for applications in synthesis, purification, and formulation.

| Property | This compound | n-Pentylbenzene | tert-Pentylbenzene | Isopentylbenzene |

| CAS Number | 1196-58-3[3] | 538-68-1[8] | 2049-95-8[10] | 2049-94-7[7] |

| Molecular Formula | C₁₁H₁₆ | C₁₁H₁₆ | C₁₁H₁₆ | C₁₁H₁₆ |

| Molecular Weight ( g/mol ) | 148.24[3][4] | 148.25[8] | 148.24 | 148.25 |

| Boiling Point (°C) | 191[4] | 205 | ~189-190 | ~199-201 |

| Melting Point (°C) | -44.7 (estimate)[4] | -75[8] | -39.1 | -61.2 |

| Density (g/cm³ at 20°C) | 0.86[4] | 0.859[8] | 0.865 | 0.857 |

| Refractive Index (n20/D) | 1.487-1.489[4] | 1.488[8] | 1.491 | 1.486 |

| Solubility in Water | Insoluble[12] | Insoluble[12][13] | Insoluble | Insoluble |

Experimental Protocols

Synthesis: Friedel-Crafts Alkylation

The most common method for synthesizing alkylbenzenes like this compound is the Friedel-Crafts alkylation.[14][15] This electrophilic aromatic substitution reaction involves reacting benzene with an alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[14][15]

Reaction: Benzene + 3-Chloropentane --(AlCl₃)--> this compound + HCl

Detailed Methodology:

-

Catalyst Activation: Anhydrous aluminum chloride (AlCl₃) is suspended in an excess of dry benzene under an inert atmosphere (e.g., nitrogen or argon) in a reaction vessel equipped with a stirrer, reflux condenser, and dropping funnel. The mixture is cooled in an ice bath.

-

Electrophile Addition: 3-Chloropentane is added dropwise to the stirred suspension. The reaction is exothermic and the temperature should be maintained between 5-10°C during the addition.

-

Reaction Progression: After the addition is complete, the mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours to ensure the reaction goes to completion.

-

Quenching: The reaction mixture is cooled and then carefully poured onto crushed ice containing concentrated hydrochloric acid. This step hydrolyzes the aluminum chloride complex and separates the organic and aqueous layers.

-

Workup: The organic layer is separated using a separatory funnel. It is then washed sequentially with dilute HCl, water, a sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent (excess benzene) is removed by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Limitations:

-

Carbocation Rearrangement: Primary alkyl halides are prone to rearrangement to form more stable secondary or tertiary carbocations, which can lead to a mixture of isomeric products.[15][16] Using a secondary halide like 3-chloropentane minimizes this for the target molecule.

-

Polyalkylation: The alkylated product is more reactive than the starting benzene, which can lead to the formation of di- and tri-alkylated byproducts.[15][16][17] Using a large excess of benzene can help minimize this issue.

-

Alternative Route: To avoid rearrangement issues with other isomers (e.g., synthesizing n-pentylbenzene), a Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction is often employed.[18]

Caption: Experimental workflow for the synthesis of this compound.

Characterization

The synthesized product must be characterized to confirm its identity and purity. Standard spectroscopic methods are employed for this purpose.

Logical Flow of Characterization:

Caption: Logical workflow for the structural characterization and purity analysis.

Methodology Details:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is highly diagnostic. For this compound, one would expect:

-

A triplet signal for the six equivalent protons of the two terminal methyl (-CH₃) groups.[19][20]

-

A multiplet (likely a quartet) for the four equivalent protons of the two methylene (-CH₂) groups.[19]

-

A multiplet (likely a quintet) for the single benzylic proton (-CH).

-

A complex multiplet in the aromatic region (typically ~7.0-7.4 ppm) for the five protons on the benzene ring.[21]

-

-

¹³C NMR : The carbon NMR spectrum will confirm the number of unique carbon environments in the molecule.

-

-

Mass Spectrometry (MS) :

-

Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern.[6]

-

The molecular ion peak (M⁺) should appear at an m/z (mass-to-charge ratio) of 148, corresponding to the molecular weight of C₁₁H₁₆.[3][6]

-

A prominent peak is expected at m/z 119, resulting from benzylic cleavage and loss of an ethyl group (C₂H₅), forming a stable secondary carbocation. Another significant peak is often seen at m/z 91, corresponding to the tropylium ion, a common fragment in alkylbenzenes.

-

-

Gas Chromatography (GC) :

-

GC is used to assess the purity of the sample and to separate it from any unreacted starting materials or isomeric byproducts.[22] The retention time is characteristic of the compound under specific column and temperature conditions.

-

References

- 1. Alkylbenzene - Wikipedia [en.wikipedia.org]

- 2. An Overview of Methyl Alcohol Production [vinatiorganics.com]

- 3. Benzene, (1-ethylpropyl)- [webbook.nist.gov]

- 4. echemi.com [echemi.com]

- 5. 3-Phenylpentane | C11H16 | CID 14527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzene, (1-ethylpropyl)- [webbook.nist.gov]

- 7. C11H16_Molecular formula [molbase.com]

- 8. pentylbenzene [stenutz.eu]

- 9. Pentylbenzene | C11H16 | CID 10864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Benzene, (1,1-dimethylpropyl)- [webbook.nist.gov]

- 11. 3-Ethylpropylbenzene | C11H16 | CID 177104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Page loading... [wap.guidechem.com]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. mt.com [mt.com]

- 15. 16.2 Preparation of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. The Alkylation of Benzene by Acylation-Reduction - Chemistry Steps [chemistrysteps.com]

- 19. Avance Beginners Guide - Proton Spectrum of Ethylbenzene with Spin/Spin Coupling [2210pc.chem.uic.edu]

- 20. youtube.com [youtube.com]

- 21. C8H10 ethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 ethylbenzene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 22. Benzene, (1-ethylpropyl)- [webbook.nist.gov]

A Technical Guide to Quantum Chemical Calculations for 3-Phenylpentane

This in-depth technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of 3-Phenylpentane. It is intended for researchers, scientists, and professionals in drug development and computational chemistry. This document outlines the theoretical basis, experimental protocols, and data interpretation for conformational analysis and property prediction of 3-Phenylpentane.

Introduction

3-Phenylpentane (C₁₁H₁₆) is an alkylbenzene characterized by a phenyl group attached to the third carbon of a pentane chain.[1] Understanding its three-dimensional structure and conformational preferences is crucial for predicting its physicochemical properties, reactivity, and potential interactions in biological systems. Quantum chemical calculations offer a powerful in-silico approach to elucidate the molecule's electronic structure, conformational landscape, and spectroscopic properties with high accuracy.

This guide details the computational methodologies for a thorough investigation of 3-Phenylpentane, focusing on conformational analysis, energetic properties, and the generation of theoretical spectroscopic data.

Conformational Analysis of 3-Phenylpentane

The conformational flexibility of 3-Phenylpentane is primarily dictated by rotation around the C-C single bonds of the pentyl chain and the bond connecting the alkyl chain to the phenyl ring. Early studies combining ¹H NMR spectroscopy and semi-empirical AM1 computations have provided foundational insights into its conformational preferences in solution.[2]

The two primary conformers of interest are the TT (trans-trans) and the TG⁺(G⁻T) (trans-gauche) forms, which describe the arrangement of the carbon atoms in the alkyl chain.

-

TT Conformer: All carbon atoms of the pentyl chain lie in a single plane.

-

TG⁺(G⁻T) Conformer: A doubly degenerate conformer where one methyl group is gauche (twisted away) relative to the phenyl substituent.

Experimental evidence suggests that the TG⁺(G⁻T) conformer is the more populated species in a CS₂/C₆D₁₂ solvent mixture at 300 K.[2] The lowest energy conformation is one where the methine C-H bond of the pentyl chain lies in the plane of the phenyl ring.[2]

Rotational Barrier

A significant energetic barrier restricts the rotation around the Csp²-Csp³ bond linking the phenyl ring and the pentyl chain. This barrier is notably higher than that in simpler alkylbenzenes like isopropylbenzene, indicating a greater degree of steric hindrance.[2]

Quantitative Data

The following tables summarize the key quantitative data derived from experimental and computational studies of 3-Phenylpentane.

| Parameter | Value | Method | Reference |

| Rotational Barrier (Csp²-Csp³) | 15.0 ± 0.3 kJ/mol | ¹H NMR | [2] |

| Rotational Barrier (Csp²-Csp³) | 13.9 kJ/mol | AM1 Computation | [2] |

Table 1: Rotational Barrier of the Phenyl Group in 3-Phenylpentane.

| Conformer | Fractional Population | Method | Reference |

| TT | 0.38 ± 0.02 | ¹H NMR | [2] |

| TG⁺(G⁻T) | 0.62 ± 0.02 | ¹H NMR | [2] |

Table 2: Conformational Populations of 3-Phenylpentane in Solution at 300 K.

Computational Methodology

To perform a more detailed and accurate analysis of 3-Phenylpentane, modern quantum chemical methods such as Density Functional Theory (DFT) are recommended.[3][4] The following protocol outlines a standard workflow for such a study.

Software

A variety of software packages can perform the necessary calculations, including but not limited to Gaussian, ORCA, and GAMESS.

Protocol for Conformational Search and Analysis

-

Initial Structure Generation: Generate a 3D structure of 3-Phenylpentane.

-

Conformational Search: Perform a systematic or stochastic conformational search to identify all relevant low-energy conformers. This involves rotating around all rotatable single bonds.

-

Geometry Optimization: Each identified conformer should be subjected to geometry optimization. A common and effective approach is to use a DFT functional, such as B3LYP, with a Pople-style basis set like 6-31G(d) for initial optimizations.[5]

-

Frequency Calculations: For each optimized structure, perform a frequency calculation at the same level of theory. This will confirm that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and will provide the zero-point vibrational energy (ZPVE) and thermal corrections.[5]

-

Single-Point Energy Refinement: To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries using a larger basis set, such as 6-311+G(d,p), and potentially a different or more modern DFT functional.[5]

-

Data Analysis: From the output of these calculations, extract the relative energies (including ZPVE corrections), bond lengths, bond angles, and dihedral angles for each conformer. This data can then be used to predict the Boltzmann population of each conformer at a given temperature.

Protocol for Spectroscopic Prediction

-

IR and Raman Spectra: The output of the frequency calculations will contain the vibrational modes and their corresponding intensities, which can be used to generate theoretical infrared and Raman spectra.

-

NMR Spectra: NMR chemical shifts and coupling constants can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculations are typically performed on the lowest energy conformer or as a Boltzmann-weighted average over the most stable conformers.

Visualizations

Computational Workflow

The following diagram illustrates a standard workflow for the quantum chemical investigation of a molecule like 3-Phenylpentane.

References

- 1. 3-Phenylpentane, (1-Ethylpropyl) Benzene (3-PP) - CAS 1196-58-3 | Vinati Organics [vinatiorganics.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Spectroscopic, quantum computational and molecular docking studies on 1-phenylcyclopentane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. gaussian.com [gaussian.com]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility and Solvent Properties of (1-Ethylpropyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Ethylpropyl)benzene, also known as 3-phenylpentane, is an aromatic hydrocarbon with the chemical formula C₁₁H₁₆. Its molecular structure, consisting of a non-polar benzene ring and a short alkyl chain, dictates its physicochemical properties and behavior as a solvent. Understanding the solubility and solvent characteristics of this compound is crucial for its application in various stages of research and drug development, including synthesis, formulation, and purification processes. This technical guide provides a comprehensive overview of its solubility in various solvents, detailed experimental protocols for solubility determination, and an exploration of its solvent properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are fundamental to understanding its solubility and solvent behavior.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆ | [1] |

| Molecular Weight | 148.24 g/mol | [1] |

| Density | 0.863 g/mL at 25°C | [2] |

| Boiling Point | 191 °C | [3] |

| Melting Point | -75 °C | [2] |

| Flash Point | 65 °C | [2] |

| logP (Octanol/Water Partition Coefficient) | 4.900 | [2] |

| Water Solubility (log₁₀S) | -3.49 | [3] |

Solubility Profile

The solubility of this compound is governed by the principle of "like dissolves like." As a non-polar aromatic hydrocarbon, it exhibits good solubility in non-polar and weakly polar organic solvents and is sparingly soluble in polar solvents, particularly water.[2]

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in various solvents at 25°C.

| Solvent | Solubility (g/L) | Method |

| Water | 0.04 | Estimated |

| Ethanol | 1637.31 | Experimental |

| Methanol | 755.25 | Experimental |

| Isopropanol | 1457.55 | Experimental |

Note: The water solubility was calculated from the log₁₀S value of -3.49.[3] The solubility in alcohols is based on experimental data.[4]

Qualitative Solubility

Experimental Protocols for Solubility Determination

The determination of solubility is a critical step in characterizing a compound. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a substance.[6][7]

Shake-Flask Method for Liquid Solutes

This protocol outlines the determination of the solubility of a liquid compound like this compound in a given solvent, followed by quantitative analysis using UV-Vis spectrophotometry or gas chromatography (GC).

4.1.1. Materials

-

This compound (>99% purity)

-

Solvent of interest (e.g., water, ethanol, buffer solution)

-

Glass vials with screw caps and PTFE septa

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, PTFE for organic solvents, PES for aqueous solutions)

-

Volumetric flasks and pipettes

-

Analytical balance

-

UV-Vis spectrophotometer or Gas Chromatograph (GC-FID or GC-MS)

4.1.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the solvent. For a liquid solute, this can be done by adding a small, visible excess of the liquid to the solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on an orbital shaker or use a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for at least 24 hours in the same temperature-controlled environment to allow for the separation of the excess (undissolved) solute from the saturated solution.

-

Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the two phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the supernatant (the saturated solution) using a syringe.

-

Filter the aliquot through a syringe filter appropriate for the solvent into a clean vial. This step is crucial to remove any undissolved micro-droplets.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

4.1.3. Quantitative Analysis

a) UV-Vis Spectrophotometry

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Determination of λmax: Scan a standard solution of this compound across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For aromatic hydrocarbons, this is typically in the 250-270 nm region.[8]

-

Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: Measure the absorbance of the diluted saturated solution at the same λmax.

-

Calculation of Solubility: Use the calibration curve to determine the concentration of the diluted sample. Calculate the original concentration of the saturated solution, which represents the solubility, by accounting for the dilution factor.

b) Gas Chromatography (GC)

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in a suitable volatile solvent (e.g., hexane or isooctane). It is also recommended to use an internal standard (e.g., a different, non-interfering alkylbenzene) to improve accuracy.

-

GC Conditions:

-

Column: A non-polar or mid-polarity capillary column (e.g., DB-1, DB-5) is suitable for the analysis of alkylbenzenes.[9]

-

Injector: Split/splitless injector.

-

Carrier Gas: Helium or Hydrogen.

-

Oven Temperature Program: An initial temperature of around 60-80°C, ramped up to a final temperature of 250-280°C. The exact program should be optimized for good peak separation.[10]

-

Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

-

Calibration Curve: Inject the standard solutions into the GC and create a calibration curve by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration.

-

Sample Analysis: Inject the diluted saturated solution into the GC.

-

Calculation of Solubility: Determine the concentration of the diluted sample from the calibration curve and calculate the solubility by applying the dilution factor.

Visualization of Experimental Workflow and Solvent Properties

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Relationship Between Structure and Solvent Properties

The solvent properties of this compound are a direct consequence of its molecular structure. The following diagram illustrates this relationship.

Applications in Drug Development

The solvent properties of this compound make it relevant in several areas of drug development:

-

Synthesis: It can serve as a non-polar solvent for organic reactions involving non-polar reactants and intermediates.

-

Extraction: Due to its immiscibility with water, it can be used as an extraction solvent to separate non-polar compounds from aqueous mixtures.

-

Formulation: While not a common pharmaceutical excipient itself, understanding its interaction with potential drug candidates can inform pre-formulation studies, particularly for non-polar active pharmaceutical ingredients (APIs).

Conclusion

This compound is a non-polar aromatic hydrocarbon with well-defined solvent properties. Its solubility is high in non-polar organic solvents and low in polar solvents like water. The experimental protocols provided in this guide, particularly the shake-flask method, offer a robust framework for the precise determination of its solubility in various media. A thorough understanding of these properties is essential for leveraging this compound effectively in research and drug development applications. For specific applications, it is always recommended to perform experimental validation of solubility.

References

- 1. 3-Phenylpentane | C11H16 | CID 14527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A Complete Summary On Phenylpentane - Vinati Organics [vinatiorganics.com]

- 3. Benzene, (1-ethylpropyl)- (CAS 1196-58-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. scent.vn [scent.vn]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 9. benchchem.com [benchchem.com]

- 10. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

Toxicological Profile and Safety Data for (1-Ethylpropyl)benzene: An In-depth Technical Guide

Disclaimer: Limited direct toxicological data is available for (1-Ethylpropyl)benzene. This guide provides a comprehensive overview of its known properties and extrapolates potential hazards based on the well-studied toxicological profiles of structurally similar aromatic hydrocarbons, namely ethylbenzene and benzene. This approach is intended for informational purposes for researchers, scientists, and drug development professionals and should not be substituted for direct experimental validation.

Executive Summary

This compound, also known as 3-Phenylpentane, is an alkylbenzene for which specific, in-depth toxicological data is scarce. The primary available hazard classification indicates that it is harmful if swallowed.[1] This technical guide bridges the knowledge gap by providing a detailed comparative analysis with the toxicological profiles of ethylbenzene and benzene, two structurally related and extensively studied aromatic hydrocarbons. By examining their acute and chronic toxicity, carcinogenicity, mutagenicity, and reproductive effects, we can infer a potential hazard profile for this compound. This document adheres to stringent data presentation and visualization requirements, including structured data tables and detailed experimental workflow diagrams, to facilitate a comprehensive understanding for research and drug development professionals.

Chemical and Physical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is crucial for assessing its toxicological potential.

| Property | Value | Reference |

| CAS Number | 1196-58-3 | [2][3] |

| Molecular Formula | C₁₁H₁₆ | [2][3] |

| Molecular Weight | 148.24 g/mol | [1][2][3] |

| Appearance | Colorless liquid | |

| Boiling Point | 191°C | [1] |

| Flash Point | 60.6°C | [1] |

| Density | 0.86 g/cm³ | [1] |

| LogP (Octanol/Water Partition Coefficient) | 3.590 | [1] |

Extrapolated Toxicological Profile

Due to the lack of specific studies on this compound, this section details the toxicological properties of ethylbenzene and benzene as surrogate compounds. Alkylbenzenes, as a class, generally exhibit low acute toxicity.[4][5][6]

Acute Toxicity

Acute toxicity data provides insights into the immediate effects of a single or short-term exposure to a substance.

| Substance | Route | Species | Value | Reference |

| This compound | Oral | - | Harmful if swallowed (GHS Classification) | [1] |

| Ethylbenzene | Oral | Rat | LD50: 3500 mg/kg | [7][8][9] |

| Inhalation | Rat | LC50: 4000 ppm (4 hours) | [10][11] | |

| Benzene | Inhalation | Rat | LC50: 13,700 ppm (4 hours) | |

| Oral | Human | LDLo: ~125 mg/kg (estimated) |

Chronic Toxicity

Chronic toxicity studies reveal the effects of long-term or repeated exposure.

| Substance | Study Duration | Species | NOAEL/LOAEL | Effects | Reference |

| Ethylbenzene | 104 weeks | Rat | LOAEL: 75 ppm | Increased severity of nephropathy in females | [12] |

| 13 weeks | Rat | NOAEL: 75 mg/kg/day | Changes in liver and kidney weight | [13] | |

| Benzene | Chronic | Human | - | Hematotoxicity (anemia, leukopenia, pancytopenia), bone marrow depression | [1][14][15][16][17] |

Carcinogenicity

Carcinogenicity studies assess the potential of a substance to cause cancer.

| Substance | Agency | Classification | Target Organs | Reference |

| Ethylbenzene | IARC | Group 2B (Possibly carcinogenic to humans) | Kidney, Testes (rats); Lung, Liver (mice) | [18][19][20] |

| NTP | Clear evidence (male rats), Some evidence (female rats, male/female mice) | [4] | ||

| Benzene | IARC | Group 1 (Carcinogenic to humans) | Hematopoietic system (Leukemia) | [14][21][22] |

| NTP | Known to be a human carcinogen | [14][22] | ||

| EPA | Known human carcinogen | [14][21][23] |

Mutagenicity and Genotoxicity

These studies investigate the potential of a substance to induce genetic mutations or chromosomal damage.

| Substance | Test | Result | Comments | Reference |

| Ethylbenzene | Ames Test | Negative | Not a bacterial mutagen. | |

| In vivo Micronucleus Test | Negative | No evidence of in vivo genotoxicity. | ||

| Benzene | Ames Test | Negative | Not a bacterial mutagen. | [24] |

| In vivo Micronucleus Test | Positive | Clastogenic (causes chromosomal breaks). | [24][25][26][27][28] | |

| Chromosomal Aberrations | Positive | Induces chromosomal aberrations in bone marrow cells. | [25][28] |

Reproductive and Developmental Toxicity

These studies evaluate the effects on reproductive function and the developing organism.

| Substance | Study Type | Species | NOAEL/LOAEL | Effects | Reference |

| Ethylbenzene | Two-generation | Rat | NOAEL: 500 ppm | No adverse effects on reproduction. | [22] |

| Developmental | Rat | NOAEL (Maternal): 250 ppm | Decreased maternal body weight gain at higher doses. | [22] | |

| Developmental | Rat | NOAEL (Fetal): 500 ppm | Decreased fetal body weight and skeletal variations at maternally toxic doses. | [22][29][30] | |

| Benzene | Developmental | Animal | - | Fetotoxic at maternally toxic doses (reduced birth weight, minor skeletal variants). Not considered a teratogen. | [31][32] |

| Reproductive | Human | - | Reports of menstrual irregularities and pregnancy complications at high occupational exposures. | [31][32][33] |

Experimental Protocols and Methodologies

The toxicological data presented for the surrogate compounds are based on standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (OECD 423: Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

Carcinogenicity Study (OECD 451)

This long-term study evaluates the carcinogenic potential of a substance.

Bacterial Reverse Mutation Test (Ames Test, OECD 471)

This in vitro test is a widely used method for identifying substances that can cause gene mutations.

Mammalian Erythrocyte Micronucleus Test (OECD 474)

This in vivo test detects damage to chromosomes or the mitotic apparatus.

Prenatal Developmental Toxicity Study (OECD 414)

This study is designed to assess the effects of a substance on the developing embryo and fetus.

Signaling Pathways in Aromatic Hydrocarbon Toxicity

The toxicity of aromatic hydrocarbons like benzene is often mediated by their metabolism to reactive intermediates.

Conclusion and Recommendations

In the absence of direct toxicological data for this compound, a precautionary approach based on the known hazards of structurally similar alkylbenzenes is warranted. The data from ethylbenzene and benzene suggest that potential toxicities could include acute effects from high-level exposure, chronic effects on the liver and kidneys, and, of significant concern, potential carcinogenicity and genotoxicity. The hematotoxic and leukemogenic effects of benzene highlight a serious potential hazard for related compounds.

It is strongly recommended that a comprehensive toxicological evaluation of this compound be undertaken, following established OECD guidelines, to definitively characterize its hazard profile. This should include, at a minimum, studies on acute toxicity, chronic toxicity, mutagenicity (Ames and in vivo micronucleus), and a reproductive/developmental toxicity screening test. The findings of such studies are essential for accurate risk assessment and ensuring the safety of individuals in research, development, and manufacturing settings.

References

- 1. echemi.com [echemi.com]

- 2. Benzene, (1-ethylpropyl)- [webbook.nist.gov]

- 3. Benzene, (1-ethylpropyl)- [webbook.nist.gov]

- 4. Health effects of the alkylbenzenes. I. Toluene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alkylbenzene - Wikipedia [en.wikipedia.org]

- 6. chembridgesgroup.com [chembridgesgroup.com]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. Table 3-1, Levels of Significant Exposure to Ethylbenzene - Inhalation - Toxicological Profile for Ethylbenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. oecd.org [oecd.org]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. oecd.org [oecd.org]

- 13. health.state.mn.us [health.state.mn.us]

- 14. catalog.labcorp.com [catalog.labcorp.com]

- 15. oecd.org [oecd.org]

- 16. Test No. 474: Mammalian Erythrocyte Micronucleus Test - Overton [app.overton.io]

- 17. measurlabs.com [measurlabs.com]

- 18. quantics.co.uk [quantics.co.uk]

- 19. OECD 416: Two-generation reproduction toxicity - 亚博名字,亚博全站官网,亚博国际游戏官网 [wfliji.com]

- 20. JRC Publications Repository [publications.jrc.ec.europa.eu]

- 21. oecd.org [oecd.org]

- 22. Detailed hazard assessment of ethylbenzene to establish an indoor air quality guideline in Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Chronic Toxicity OECD 452 - Toxicology IND Services [toxicology-ind.com]

- 24. researchgate.net [researchgate.net]

- 25. wellbeingintlstudiesrepository.org [wellbeingintlstudiesrepository.org]

- 26. oecd.org [oecd.org]

- 27. oecd.org [oecd.org]

- 28. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 29. catalog.labcorp.com [catalog.labcorp.com]

- 30. tceq.texas.gov [tceq.texas.gov]

- 31. oecd.org [oecd.org]

- 32. policycommons.net [policycommons.net]

- 33. mhlw.go.jp [mhlw.go.jp]

A Technical Guide to the Analysis of Alkylbenzenes in Plant Volatiles with a Focus on (1-Ethylpropyl)benzene

Introduction

This technical guide addresses the natural occurrence of (1-Ethylpropyl)benzene, also known as 3-Phenylpentane, in the plant kingdom. It is intended for researchers, scientists, and professionals in drug development who are interested in the composition of plant-derived volatile organic compounds (VOCs). Due to the extremely limited reports of this compound as a natural product, this document expands its scope to cover the general methodologies for the extraction and analysis of related alkylbenzenes and other plant volatiles. The guide provides an overview of common experimental protocols, data on prevalent classes of plant VOCs, and a generalized workflow for their identification and quantification.

Natural Occurrence of this compound and Related Compounds

In contrast, other alkylbenzenes and particularly alkenylbenzenes (aromatic compounds with one or more double bonds in their alkyl side chains) are known constituents of various plant essential oils and fragrances[2][3]. These compounds are part of a larger family of phenylpropanoids and related aromatic molecules that plants synthesize for defense, communication, and attracting pollinators[4]. Examples include toluene, xylenes, and more complex structures like eugenol and safrole, which are found in numerous culinary herbs and spices[3][5]. Given the rarity of this compound, its biosynthetic pathway in plants has not been elucidated.

Data on Common Plant Volatile Organic Compounds (VOCs)

While quantitative data for this compound is unavailable, a wide array of other volatile compounds are consistently identified in plants. These compounds are typically classified based on their chemical structure and biosynthetic origin. A summary of these major classes is presented below.

| Class of Compound | Common Examples | General Role in Plants | Representative Plant Families |

| Terpenoids | Monoterpenes (Limonene, Pinene), Sesquiterpenes (Caryophyllene, Farnesene) | Defense, Pollinator Attraction, Allelopathy | Lamiaceae, Pinaceae, Rutaceae, Asteraceae |

| Phenylpropanoids/Benzenoids | Eugenol, Cinnamaldehyde, Methyl Salicylate, Vanillin | Defense, Fragrance, Signaling | Myrtaceae, Lauraceae, Solanaceae, Orchidaceae |

| Fatty Acid Derivatives | Hexanal, (Z)-3-Hexenol (Green Leaf Volatiles) | Response to mechanical damage, Defense | Poaceae, Brassicaceae, and most plant families |

| Alcohols, Esters, & Ketones | Linalool, Geranyl Acetate, Jasmonate | Fragrance, Pollinator Attraction, Signaling | Rosaceae, Lamiaceae, Oleaceae |

| Nitrogen/Sulfur-Containing Compounds | Indole, Isothiocyanates | Defense, Fragrance | Brassicaceae, Fabaceae |

Experimental Protocols for Plant Volatile Analysis

The detection and quantification of trace volatile compounds like this compound from a complex plant matrix require sensitive and robust analytical methods. The standard approach involves extraction and concentration of the volatiles followed by chromatographic separation and mass spectrometric detection.[6][7]

The choice of extraction method is critical and depends on the volatility of the target compounds and the nature of the plant material.

-

Static Headspace Gas Chromatography (HS-GC): This technique is ideal for analyzing the most volatile compounds present in a sample.[8]

-

Protocol:

-

A precise amount of fresh or dried plant material (e.g., 0.5-2.0 g of finely ground leaves) is placed into a sealed headspace vial (e.g., 20 mL).

-

The vial is incubated at a controlled temperature (e.g., 80-120°C) for a specific duration (e.g., 15-30 minutes) to allow volatile compounds to equilibrate between the sample matrix and the gas phase (headspace).[8]

-

A heated, gas-tight syringe then automatically samples a known volume of the headspace gas.

-

The sampled gas is directly injected into the gas chromatograph for analysis.

-

-

Application: Best suited for rapid screening and fingerprinting of highly volatile metabolites without the use of solvents.

-

-

Steam Distillation: This is the classical and most common method for extracting essential oils on a preparative scale.[9][10][11]

-

Protocol:

-

Plant material is loaded into a still pot.

-

Pressurized steam, generated in a separate boiler, is passed through the plant material.[9][10]

-

The steam ruptures the plant's oil glands and liberates the volatile aromatic compounds.

-

The mixture of steam and volatile compounds is captured and directed into a condenser, which cools the vapor back into a liquid state.[11]

-

In a separator (Florentine flask), the essential oil, which is generally immiscible with water, separates from the hydrosol (aqueous distillate) and can be collected.[11]

-

-

Application: Widely used for commercial production of essential oils. It is effective for temperature-sensitive compounds as it allows them to vaporize at temperatures below their actual boiling points.[11]

-

GC-MS is the gold-standard technique for the separation and identification of individual components within a complex volatile mixture.[6][7]

-

Protocol:

-

Injection: The extracted sample (either from headspace sampling or a solvent solution of the distilled essential oil) is injected into the GC inlet, which is heated to a high temperature (e.g., 250°C) to ensure rapid vaporization of the analytes.

-